2-Amino-4-bromo-6-chlorobenzonitrile: Safety Data Sheet (SDS) Analysis, Handling Protocols, and Synthetic Applications in Drug Discovery
2-Amino-4-bromo-6-chlorobenzonitrile: Safety Data Sheet (SDS) Analysis, Handling Protocols, and Synthetic Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, polyhalogenated anthranilonitriles are highly valued as privileged scaffolds for the construction of complex nitrogenous heterocycles. 2-Amino-4-bromo-6-chlorobenzonitrile (CAS: 1703012-82-1) is a prime example of such a building block[1]. Featuring orthogonal reactive sites—an aniline amine, a highly electrophilic nitrile, and two distinct halogens (bromo and chloro) available for transition-metal-catalyzed cross-coupling—this compound is instrumental in the synthesis of bioactive 4-aminoquinazolines and quinolines[2].
However, the very features that make this molecule synthetically versatile also dictate its hazard profile. As a Senior Application Scientist, it is critical to view the Safety Data Sheet (SDS) not merely as a compliance checklist, but as a mechanistic blueprint for safe laboratory manipulation. This whitepaper translates the standard SDS for 2-Amino-4-bromo-6-chlorobenzonitrile into an actionable, in-depth technical guide covering physicochemical properties, mechanistic toxicology, and field-proven experimental workflows.
Physicochemical Profiling
Understanding the physical properties of 2-Amino-4-bromo-6-chlorobenzonitrile is the first step in designing self-validating handling systems and predicting its behavior in organic solvents. The presence of the electron-withdrawing halogens and the nitrile group significantly lowers the basicity of the amine, impacting both its solubility and reactivity.
Table 1: Physicochemical & Structural Data
| Property | Value / Description |
| Chemical Name | 2-Amino-4-bromo-6-chlorobenzonitrile |
| CAS Registry Number | 1703012-82-1[1] |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| SMILES String | N#Cc1c(N)cc(Br)cc1Cl |
| Appearance | Solid (typically off-white to pale yellow crystalline powder) |
| Topological Polar Surface Area (TPSA) | ~49.8 Ų (Estimated based on structural analogs) |
| Hydrogen Bond Donors / Acceptors | 1 (NH₂) / 2 (Nitrile, Amine) |
In-Depth Safety Data Sheet (SDS) & Mechanistic Toxicology
Standard safety profiles for halogenated aminobenzonitriles indicate acute toxicity and severe irritation[3]. Below is the GHS classification translated through the lens of chemical causality.
Table 2: GHS Hazard Classification & Causality Analysis
| GHS Hazard Statement | Classification | Mechanistic Causality & Toxicology |
| H302, H312, H332 | Acute Tox. 4 (Oral, Dermal, Inhalation) | The lipophilic nature of the halogenated aromatic ring facilitates rapid absorption through the stratum corneum and alveolar epithelium. Once systemic, the compound can undergo hepatic N-oxidation, forming reactive hydroxylamines that induce oxidative stress. |
| H315, H319 | Skin Irrit. 2, Eye Irrit. 2 | The electron-deficient aromatic ring and the highly polarized nitrile group interact with the aqueous mucosal layers of the eyes and skin, disrupting local osmotic balance and triggering inflammatory cytokine release[3]. |
| H317 | Skin Sens. 1 | Critical Hazard: The molecule acts as a hapten. The electrophilic carbon of the nitrile group or the halogenated ring can undergo nucleophilic attack by thiol (cysteine) or amine (lysine) residues of epidermal proteins, forming immunogenic complexes that trigger T-cell mediated allergic contact dermatitis. |
| H335 | STOT SE 3 (Respiratory) | Inhalation of fine crystalline dust causes direct mechanical and chemical irritation to the upper respiratory tract epithelium, leading to bronchospasm. |
Engineering Controls & PPE (Self-Validating Safety Systems)
To mitigate these hazards, laboratories must implement a self-validating safety system where the failure of one component is caught by another:
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Ventilation: All handling of the dry powder must occur within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing fume hood with a verified face velocity of 0.4–0.6 m/s.
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Glove Selection: Due to the dermal penetration risk (H312) and sensitization (H317), double-gloving with heavy-duty nitrile (minimum 0.12 mm thickness) is mandatory. The outer glove acts as a sacrificial layer against organic solvent permeation during reaction setup.
Experimental Workflows & Protocols
Protocol 1: Safe Handling and Spill Quenching
Objective: To safely weigh the compound and neutralize accidental powder dispersion.
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Preparation: Don standard PPE (lab coat, safety goggles, double nitrile gloves). Ensure the anti-static bar in the weighing enclosure is active to prevent powder aerosolization.
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Dispensing: Use a static-free ceramic or PTFE spatula. Weigh the required mass of 2-Amino-4-bromo-6-chlorobenzonitrile directly into a pre-tared, sealable reaction vial rather than a weigh boat to minimize transfer loss and exposure.
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Spill Quenching (In case of failure): If powder is spilled, do not sweep dry . Dry sweeping aerosolizes the sensitizing dust (H335, H317). Instead, gently mist the spill area with a 5% sodium bicarbonate solution to agglomerate the particles. Wipe the area with absorbent pads and dispose of them in a sealed, labeled hazardous waste container.
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinazolines
Objective: Utilizing the scaffold for drug discovery via an acid-mediated [4+2] annulation.
2-Aminobenzonitriles are classic precursors for synthesizing 2-aminoquinazoline derivatives, which are central to many anti-cancer and anti-inflammatory drug targets[4].
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Reaction Assembly: In a 10 mL microwave-safe quartz reaction vial, dissolve 1.0 mmol of 2-Amino-4-bromo-6-chlorobenzonitrile in 3.0 mL of anhydrous N,N-dimethylformamide (DMF).
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Reagent Addition: Add 1.2 mmol of the chosen electrophile (e.g., N-benzyl cyanamide or a substituted formamide)[4].
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Catalyst Introduction: Add 10 mol% of a Lewis acid catalyst (e.g., Yb(OTf)₃ or ZnCl₂). Causality: The electron-withdrawing halogens on the starting material drastically reduce the nucleophilicity of the aniline amine. The Lewis acid is required to coordinate with the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon to facilitate the subsequent nucleophilic attack and ring closure[5].
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Microwave Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 120°C for 15 minutes. Microwave heating is utilized here to provide rapid, uniform energy transfer, easily overcoming the high activation energy barrier of the Dimroth-type intramolecular rearrangement[2].
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Quenching & Isolation: Cool the reaction to room temperature. Pour the mixture into 15 mL of ice-cold water to precipitate the crude product. Filter the solid, wash with cold water, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the highly functionalized, halogenated 4-aminoquinazoline.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the intramolecular cyclization described in Protocol 2, highlighting the transformation of the hazardous starting material into a high-value bioactive scaffold.
Mechanistic pathway of 2-Amino-4-bromo-6-chlorobenzonitrile cyclization to 4-aminoquinazoline.
References
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1703012-82-1 CAS Manufactory - ChemicalBook Source: chemicalbook.com URL:[1]
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SAFETY DATA SHEET - Fisher Scientific (2-Amino-6-chlorobenzonitrile Analog Data) Source: fishersci.nl URL:[3]
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Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review Source: ujpronline.com URL:[5]
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Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: scielo.br URL:[2]
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Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides Source: mdpi.com URL:[4]
Sources
- 1. 1703012-82-1 CAS Manufactory [m.chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. fishersci.nl [fishersci.nl]
- 4. mdpi.com [mdpi.com]
- 5. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
